molecular formula C4H10N2O B8706459 (2R)-2-(methylamino)propanamide

(2R)-2-(methylamino)propanamide

Cat. No.: B8706459
M. Wt: 102.14 g/mol
InChI Key: QKNFFJHHPCWXTH-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(methylamino)propanamide is a derivative of the amino acid alanine, specifically modified by the addition of a methyl group to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(methylamino)propanamide typically involves the methylation of D-alaninamide. One common method is the reaction of D-alaninamide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective methylation of the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various N-substituted derivatives.

Scientific Research Applications

(2R)-2-(methylamino)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein folding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(methylamino)propanamide involves its interaction with specific molecular targets. The methyl group on the nitrogen atom can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This can modulate various biochemical pathways and cellular processes, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-D-alaninamide
  • N2-methyl-L-alaninamide
  • N2-ethyl-D-alaninamide

Uniqueness

(2R)-2-(methylamino)propanamide is unique due to its specific stereochemistry and the presence of a methyl group on the nitrogen atom. This structural feature can significantly impact its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

(2R)-2-(methylamino)propanamide

InChI

InChI=1S/C4H10N2O/c1-3(6-2)4(5)7/h3,6H,1-2H3,(H2,5,7)/t3-/m1/s1

InChI Key

QKNFFJHHPCWXTH-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC

Canonical SMILES

CC(C(=O)N)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.